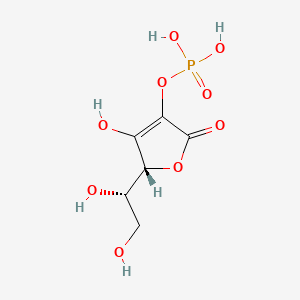

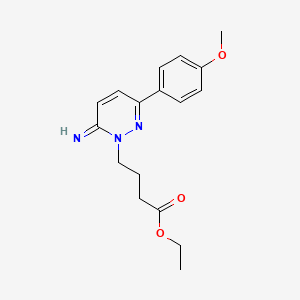

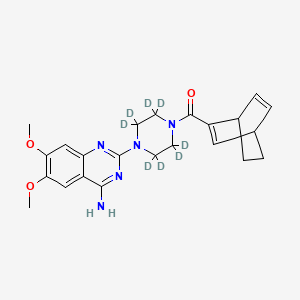

![molecular formula C20H20O9 B564837 6-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carbonsäure CAS No. 387372-20-5](/img/structure/B564837.png)

6-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

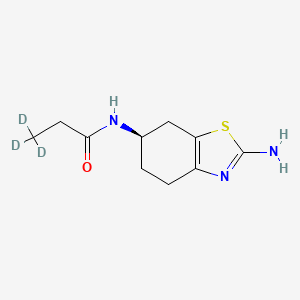

trans-Resveratrol-4’-O-D-Glucuronide: is a stilbenoid glycoside often present in red wine and various foods. This compound is produced through the glucuronidation process, where the enzyme UDP-glucuronosyltransferase, specifically the UGT1A9 isoform, conjugates it with glucuronic acid . It is a phase II metabolite of the antioxidant trans-resveratrol .

Wissenschaftliche Forschungsanwendungen

Chemie: trans-Resveratrol-4’-O-D-Glucuronid wird zur Untersuchung von Glucuronidierungsprozessen und der Stabilität von Glucuroniden in wässrigen Lösungen verwendet .

Biologie: Es wird wegen seiner potenziellen biologischen Aktivitäten untersucht, darunter antiproliferative Eigenschaften, die denen von trans-Resveratrol ähneln .

Medizin: Untersuchungen zeigen, dass trans-Resveratrol-4’-O-D-Glucuronid krebshemmende Wirkungen zeigt, indem es Adenosinrezeptoren auf Krebszellen aktiviert, was letztendlich zur Apoptose führt . Es wirkt als Agonist des Adenosin-A3-Rezeptors, insbesondere in hohen Konzentrationen, was zur Apoptose in menschlichen Dickdarmkrebszellen führt .

Industrie: Die antioxidativen Eigenschaften der Verbindung machen sie zu einem wertvollen Zusatzstoff in der Lebensmittel- und Getränkeindustrie, insbesondere in Produkten wie Rotwein und Nahrungsergänzungsmitteln.

Wirkmechanismus

trans-Resveratrol-4’-O-D-Glucuronid übt seine Wirkungen aus, indem es Adenosinrezeptoren auf Krebszellen aktiviert, was zur Apoptose führt . Es wirkt als Agonist des Adenosin-A3-Rezeptors, was in hohen Konzentrationen besonders wirksam ist . Diese Aktivierung löst eine Kaskade molekularer Ereignisse aus, die zum programmierten Zelltod führen, was es zu einem potenziellen therapeutischen Mittel zur Krebsbehandlung macht.

Wirkmechanismus

Target of Action

The primary target of Resveratrol-4’-O-D-Glucuronide is the adenosine A3 receptor located on cancer cells . This receptor plays a crucial role in the regulation of cell proliferation and apoptosis .

Mode of Action

Resveratrol-4’-O-D-Glucuronide interacts with its target, the adenosine A3 receptor, by acting as an agonist . This interaction, particularly at high concentrations, triggers apoptosis in human colon cancer cells .

Biochemical Pathways

Resveratrol-4’-O-D-Glucuronide affects the glucuronidation process, a major phase II metabolic pathway . This process involves the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, which conjugates the compound with glucuronic acid . This glucuronidation process is crucial for the compound’s bioactivity .

Pharmacokinetics

Resveratrol-4’-O-D-Glucuronide is produced through the glucuronidation process, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform . The compound is highly absorbed orally, yet has poor systemic bioavailability . Rapid metabolism into Resveratrol-4’-O-D-Glucuronide sulfate and glucuronide conjugates occurs, in addition to accumulation in tissues .

Result of Action

The interaction of Resveratrol-4’-O-D-Glucuronide with the adenosine A3 receptor results in apoptosis in human colon cancer cells . This compound effectively hinders colon carcinogenesis by suppressing cell proliferation and promoting apoptosis . These effects make it a promising agent for combating colon cancer .

Action Environment

The stability and efficacy of Resveratrol-4’-O-D-Glucuronide can be influenced by environmental factors such as the pH of the solution it is in . For instance, the stability of the glucuronides in aqueous solution shows remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

Zukünftige Richtungen

Resveratrol exhibits a wide range of biological properties, including anti-glycation, antioxidant, anti-inflammation, neuroprotective, anti-cancer, and anti-aging activity in experimental models . Future research directions could focus on improving the bioavailability of resveratrol and its metabolites, and understanding their therapeutic properties .

Biochemische Analyse

Biochemical Properties

Resveratrol-4’-O-D-Glucuronide interacts with various enzymes and proteins. It is produced by a novel versatile microbial UDP-glucuronyltransferase discovered and characterized from Streptomyces chromofuscus ATCC 49982 . This enzyme can convert resveratrol into two glucuronides both in vitro and in vivo . The glucuronidation of resveratrol is mainly catalyzed by UGT1A1 and UGT1A9, and to a minor extent by UGT1A6, UGT1A7, and UGT1A10 .

Cellular Effects

Resveratrol-4’-O-D-Glucuronide has been shown to have significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . It has also been reported to cause G1 arrest in CCL-228 and Caco-2 cells .

Molecular Mechanism

The molecular mechanism of action of Resveratrol-4’-O-D-Glucuronide involves its interactions with biomolecules and changes in gene expression. It has been reported to activate adenosine receptors located on cancer cells, ultimately triggering apoptosis . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .

Temporal Effects in Laboratory Settings

The effects of Resveratrol-4’-O-D-Glucuronide change over time in laboratory settings. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The stability of the glucuronides in aqueous solution has been studied, and remarkable differences in their properties were found, especially in the ready E/Z isomerisation of the 3-glucuronide .

Dosage Effects in Animal Models

The effects of Resveratrol-4’-O-D-Glucuronide vary with different dosages in animal models. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The mean resveratrol-4’-glucuronide AUC 0-t increased with increase in resveratrol doses .

Metabolic Pathways

Resveratrol-4’-O-D-Glucuronide is involved in the glucuronidation metabolic pathway . This compound is produced through the glucuronidation process, where the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, conjugates it with glucuronic acid .

Transport and Distribution

It is known that glucuronides of xenobiotics and endogenous materials are commonly believed to be biological waste byproducts .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von trans-Resveratrol-4’-O-D-Glucuronid beinhaltet die selektive Monodeacetylierung unter Verwendung chemischer oder enzymatischer Hydrolysen, um die erforderlichen Diester zu erhalten. Die anschließende Glucuronidierung nach dem Trichloroacetimid-Verfahren, gefolgt von einer milden Hydrolyse, liefert das gewünschte Produkt . Es wurde auch eine sehr milde und effektive Methode zur anomeren Deacetylierung des leicht zugänglichen Methylglucuronat-β-Tetraacetats unter Verwendung von N-Methylpiperazin auf dem Weg zum Imidat entdeckt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für trans-Resveratrol-4’-O-D-Glucuronid sind nicht umfassend dokumentiert. Die oben genannten Synthesewege können für industrielle Anwendungen hochskaliert werden, wobei die Verfügbarkeit der notwendigen Reagenzien und die Einhaltung kontrollierter Reaktionsbedingungen gewährleistet sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen: trans-Resveratrol-4’-O-D-Glucuronid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kaliumcarbonat durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zu Chinonen führen, während Reduktion Alkohole oder Alkane erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

trans-Resveratrol-3-O-D-Glucuronid: Ein weiteres Glucuronid von trans-Resveratrol, das ebenfalls biologische Aktivitäten aufweist.

trans-Resveratrol: Die Stammverbindung, bekannt für ihre antioxidativen und krebshemmenden Eigenschaften.

Einzigartigkeit: trans-Resveratrol-4’-O-D-Glucuronid ist einzigartig aufgrund seiner spezifischen Glucuronidierung an der 4’-Position, die im Vergleich zu anderen Glucuroniden von trans-Resveratrol möglicherweise unterschiedliche biologische Aktivitäten und Stabilitätseigenschaften verleiht .

Eigenschaften

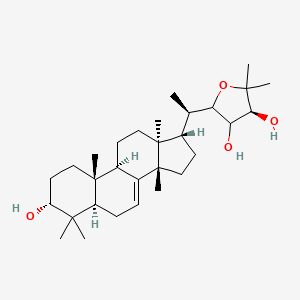

| { "Design of the Synthesis Pathway": "The synthesis pathway of Resveratrol-4'-O-D-Glucuronide involves the glucuronidation of Resveratrol, which is a natural polyphenol found in various plants. The glucuronidation reaction is typically carried out using glucuronic acid or its derivatives as the glucuronide donor. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes present in the liver and other tissues. The synthesis pathway can be designed to use either chemical or enzymatic methods.", "Starting Materials": [ "Resveratrol", "Glucuronic acid or its derivatives", "UDP-glucuronosyltransferases (UGTs)", "Solvents and reagents" ], "Reaction": [ "Step 1: Activation of glucuronic acid or its derivatives using a suitable activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 4-dimethylaminopyridine (DMAP).", "Step 2: Addition of Resveratrol to the activated glucuronic acid derivative and incubation at an appropriate temperature and pH.", "Step 3: Addition of UDP-glucuronosyltransferases (UGTs) to the reaction mixture and incubation under suitable conditions to facilitate the glucuronidation reaction.", "Step 4: Purification of Resveratrol-4'-O-D-Glucuronide using chromatography or other suitable methods.", "Step 5: Characterization of the synthesized compound using various spectroscopic and analytical techniques." ] } | |

| 387372-20-5 | |

Molekularformel |

C20H20O9 |

Molekulargewicht |

404.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |

InChI-Schlüssel |

CDEBVTGYVFHDMA-OTPOQTMVSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Aussehen |

Assay:≥95%A solid |

Synonyme |

4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-Glucopyranosiduronic Acid; Resveratrol 4’-O-Glucuronide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.